
Ethyl 2-(2,2,2-trifluoroethyl)-2-propenoate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Preparation of Fluorinated Polymethacrylates
Ethyl 2-(2,2,2-trifluoroethyl)-2-propenoate can be used in the synthesis of fluorinated polymethacrylates . These polymethacrylates, rich in trifluoromethyl functional groups, exhibit superior performance of chemical inertness, low dielectric constant, excellent weatherability, low refractive index, and special surface properties .
Surface Coating Applications
The compound can be used in the preparation of surface coatings. For instance, a series of copolymers of 2,2,2-trifluoroethyl methacrylate (FMA) and methyl acrylate (MA) with different copolymer compositions were synthesized by solution polymerization . The resulting copolymers exhibited excellent water-repellent capacity, good gas permeability for oxygen, lower water absorption, and stain resistance .
Lowering Glass Transition Temperature
The glass transition temperature (Tg) of polymers can be reduced by incorporating Ethyl 2-(2,2,2-trifluoroethyl)-2-propenoate. This is particularly useful in improving the film-forming property of polymers .
Synthesis of Fluorinated Carbonates
Ethyl 2-(2,2,2-trifluoroethyl)-2-propenoate can be used in the synthesis of fluorinated carbonates . These carbonates have potential applications in various fields due to their unique properties.
Lithium-ion Batteries
In the field of energy storage, Ethyl 2-(2,2,2-trifluoroethyl)-2-propenoate can be used in the development of lithium-ion batteries . Specifically, it can be used to understand additive/cathode interactions in these batteries .
Development of Low-cost Coatings
The compound can be used to develop low-cost coatings. By copolymerizing soft monomers with FMA, the film-forming property can be improved without significantly reducing the fluorine content of these fluorinated polymethacrylates .
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 4,4,4-trifluoro-2-methylidenebutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O2/c1-3-12-6(11)5(2)4-7(8,9)10/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNOTVFSBHSWSCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C)CC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2,2,2-trifluoroethyl)-2-propenoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







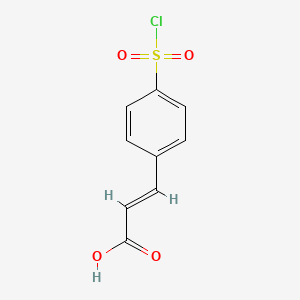
![Thieno[2,3-c]pyridine-4-carboxylic acid](/img/structure/B3379312.png)
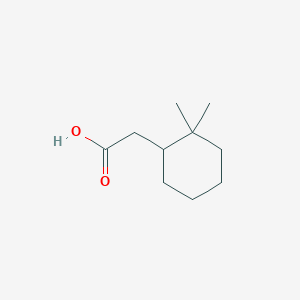
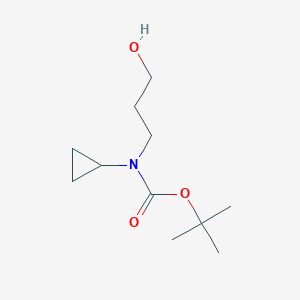
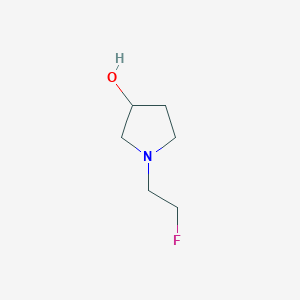
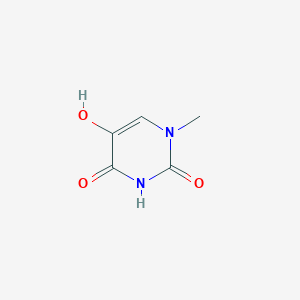
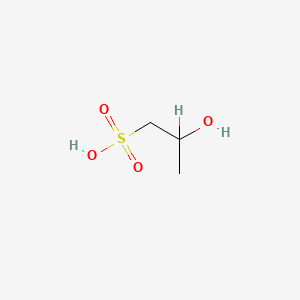
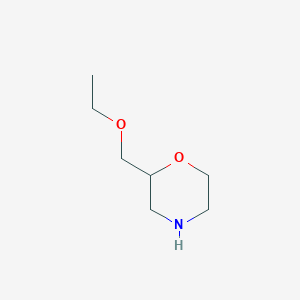
![1-[(9H-fluoren-9-ylmethoxy)carbonyl]-decahydroquinoline-2-carboxylic acid, Mixture of diastereomers](/img/structure/B3379368.png)
![Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate](/img/structure/B3379369.png)